
2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- is a heterocyclic compound containing boron, nitrogen, and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- typically involves the reaction of boronic acids with amines and carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the oxazaborine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.
Major Products Formed:
Oxidation: Boronic esters or boronic acids.
Reduction: Borohydrides or other reduced derivatives.
Substitution: Various substituted oxazaborine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- involves its interaction with molecular targets through its boron, nitrogen, and oxygen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and properties. The compound may also participate in catalytic cycles, facilitating chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- 2H-1,3,2-Oxazaborine, tetrahydro-4,6-dimethyl-2-(2-methylpropyl)-
- 2H-1,3,2-Oxazaborine, tetrahydro-4,4,6-trimethyl-2-(2-methylpropyl)-
Uniqueness: 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions. The presence of the trimethyl and 2-methylpropyl groups can affect the compound’s steric and electronic properties, distinguishing it from other similar oxazaborine derivatives.
Eigenschaften
CAS-Nummer |
136368-20-2 |
|---|---|
Molekularformel |
C10H22BNO |
Molekulargewicht |
183.10 g/mol |
IUPAC-Name |
4,6,6-trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane |
InChI |
InChI=1S/C10H22BNO/c1-8(2)7-11-12-9(3)6-10(4,5)13-11/h8-9,12H,6-7H2,1-5H3 |
InChI-Schlüssel |
MOLVWVFTGNTHFW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(NC(CC(O1)(C)C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde](/img/structure/B14263128.png)


![2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine](/img/structure/B14263135.png)
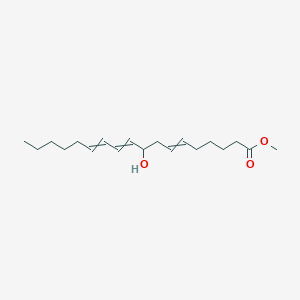
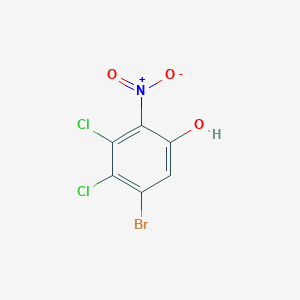

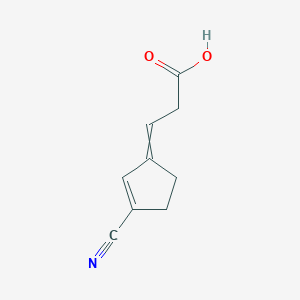

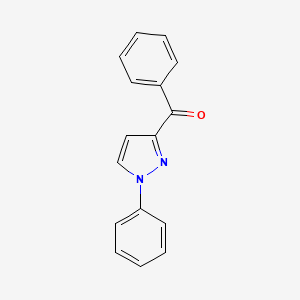
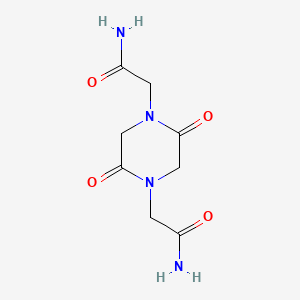
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
